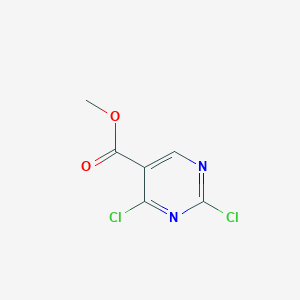

Methyl 2,4-dichloropyrimidine-5-carboxylate

Descripción

Methyl 2,4-dichloropyrimidine-5-carboxylate (CAS 3177-20-6) is a halogenated pyrimidine derivative with the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol. It is a white to off-white solid with a melting point of 30–34°C and a boiling point of 130–135°C at 16 Torr . Its density is 1.503 g/cm³, and it exhibits a pKa of -4.55, indicating strong electrophilicity . The compound is highly reactive due to the presence of two chlorine atoms at the 2- and 4-positions of the pyrimidine ring, enabling nucleophilic substitution reactions at these sites.

Propiedades

IUPAC Name |

methyl 2,4-dichloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-12-5(11)3-2-9-6(8)10-4(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNAWVXVOHNOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631071 | |

| Record name | Methyl 2,4-dichloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3177-20-6 | |

| Record name | Methyl 2,4-dichloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3177-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Route

The most common synthetic approach to Methyl 2,4-dichloropyrimidine-5-carboxylate involves the reaction of 2,4-dichloropyrimidine with methyl chloroformate in the presence of a base such as triethylamine. This esterification reaction selectively introduces the methyl ester group at the 5-position of the pyrimidine ring while retaining chlorine atoms at positions 2 and 4.

$$

\text{2,4-Dichloropyrimidine} + \text{Methyl chloroformate} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{this compound}

$$

- Base: Triethylamine or N,N-diisopropylethylamine

- Solvent: Commonly acetonitrile or tetrahydrofuran

- Temperature: Room temperature to 120°C depending on scale and conditions

- Reaction Time: 1-3 hours

This method is widely used due to its efficiency and relatively mild conditions.

Industrial Production

In industrial settings, the synthesis is typically carried out as a large-scale batch process. High-purity starting materials are used, and reaction parameters such as temperature, solvent choice, and base concentration are tightly controlled to maximize yield and purity.

- Batch Reaction: Large volume reactors with reflux condensers

- Purification: Crystallization or column chromatography

- Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purity assessment

Industrial protocols emphasize reproducibility and scalability, often adapting laboratory methods with optimized solvent systems and reaction times.

Alternative Synthetic Approaches

Some research reports describe multi-step synthesis involving the preparation of intermediate compounds such as 2,4-dichloropyrimidine-5-carboxylic acid derivatives, followed by esterification.

- Starting from 2,4-dichloropyrimidine-5-carboxylic acid or its acid chloride

- Conversion to methyl ester via reaction with methanol or methylating agents

- Use of coupling reagents or catalysts to improve yield

These methods can be advantageous when the acid or acid chloride intermediates are readily available or when specific substitution patterns are required.

Detailed Reaction Conditions and Data

The following table summarizes key experimental conditions and yields reported in literature for the preparation of this compound and related derivatives:

Analytical Characterization Supporting Preparation

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic methyl ester singlet near δ 4.5 ppm

- ^13C NMR confirms ester carbonyl and pyrimidine carbons

- Mass Spectrometry (MS):

- Molecular ion peak at m/z 207 consistent with molecular weight

- Melting Point Determination:

- Confirms purity and identity; typical range 30-34°C

- High-Performance Liquid Chromatography (HPLC):

- Purity assessment, often >95% for synthesized batches

These data ensure the compound’s identity and quality for further synthetic applications.

Summary and Recommendations

- The preferred method for preparing this compound is the esterification of 2,4-dichloropyrimidine with methyl chloroformate in the presence of a base such as triethylamine or N,N-diisopropylethylamine.

- Reaction conditions vary from room temperature to 120°C, with solvents like acetonitrile or tetrahydrofuran commonly used.

- Industrial synthesis emphasizes controlled batch reactions with purification steps to achieve high purity and yield.

- Alternative routes using acid chloride intermediates are available but require additional steps.

- Analytical characterization by NMR, MS, melting point, and HPLC is essential to confirm product identity and purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2,4-dichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

MDPC is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects.

- Case Study: Synthesis of Anticancer Agents

MDPC has been employed in the synthesis of Fimepinostat (CUDC-907), a dual inhibitor of histone deacetylase and phosphatidylinositol 3-kinase, which is currently under investigation for treating lymphoma and solid tumors .

| Compound | Target Disease | Status |

|---|---|---|

| Fimepinostat | Lymphoma | Clinical Trials |

| Fimepinostat | Breast Cancer | Clinical Trials |

| Fimepinostat | Multiple Myeloma | Clinical Trials |

Agrochemicals

MDPC derivatives are also explored in the development of herbicides and pesticides due to their ability to inhibit specific biochemical pathways in plants.

- Case Study: Herbicide Development

Research indicates that compounds derived from MDPC exhibit herbicidal activity against various weed species, making them potential candidates for new herbicide formulations .

| Herbicide Candidate | Target Weeds | Effectiveness |

|---|---|---|

| MDPC Derivative A | Broadleaf Weeds | High |

| MDPC Derivative B | Grassy Weeds | Moderate |

Material Science

MDPC is utilized in the synthesis of polymers and materials that require specific thermal and mechanical properties.

Mecanismo De Acción

The mechanism of action of methyl 2,4-dichloropyrimidine-5-carboxylate depends on its specific application. In pharmaceutical contexts, it often acts by inhibiting or modulating the activity of specific enzymes or receptors. The molecular targets and pathways involved vary based on the derivative or final product synthesized from this compound .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Methyl 2,4-dichloropyrimidine-5-carboxylate belongs to a family of halogenated pyrimidine carboxylates. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Physical Properties of Key Analogs

| Compound Name | CAS | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Reactivity Sites |

|---|---|---|---|---|---|---|

| This compound | 3177-20-6 | C₆H₄Cl₂N₂O₂ | 207.01 | 30–34 | 130–135 (16 Torr) | 2-Cl, 4-Cl |

| Ethyl 2,4-dichloropyrimidine-5-carboxylate | 51940-64-8 | C₇H₆Cl₂N₂O₂ | 221.04 | 36–37 | 145 | 2-Cl, 4-Cl |

| Methyl 4-amino-2-chloropyrimidine-5-carboxylate | 858269-13-3 | C₆H₆ClN₃O₂ | 187.58 | Not reported | Not reported | 2-Cl, 4-NH₂ |

| Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | 1240597-30-1 | C₇H₈ClN₃O₂ | 217.61 | Not reported | Not reported | 2-NH₂, 4-Cl |

Key Differences:

Reactivity: Methyl and ethyl dichloro derivatives (CAS 3177-20-6 and 51940-64-8) are highly reactive at the 2- and 4-positions, enabling sequential substitutions for drug synthesis (e.g., mobocertinib) . Amino-substituted analogs (e.g., Methyl 4-amino-2-chloropyrimidine-5-carboxylate) show reduced electrophilicity, limiting their utility in nucleophilic reactions but enhancing stability for downstream applications .

Applications: this compound: Preferred in agrochemicals due to cost-effectiveness and scalable synthesis . Ethyl 2,4-dichloropyrimidine-5-carboxylate: Widely used in pharmaceutical intermediates (e.g., nucleoside analogs) due to better solubility in organic solvents . Amino-substituted analogs: Utilized in EGFR inhibitors where reduced halogen content minimizes toxicity .

Safety Profiles: Methyl and ethyl dichloro derivatives require stringent handling (e.g., inhalation protection) due to acute toxicity (R26, R22) . Amino-substituted compounds exhibit lower toxicity, reflected in milder hazard classifications .

Table 2: Market and Industrial Use Comparison

| Compound | Primary Industry | Key Application | Global Demand (2025) |

|---|---|---|---|

| This compound | Agrochemicals | Pesticide intermediates | High (Asia-Pacific) |

| Ethyl 2,4-dichloropyrimidine-5-carboxylate | Pharmaceuticals | Mobocertinib synthesis | Moderate (North America) |

| Methyl 4-amino-2-chloropyrimidine-5-carboxylate | Drug Discovery | Kinase inhibitor scaffolds | Emerging |

Research Findings and Trends

Pharmaceutical Synthesis :

- This compound was pivotal in synthesizing mobocertinib, an EGFR inhibitor, via AlCl₃-mediated indole coupling .

- Ethyl analogs demonstrated superior yields (>86%) in nucleophilic substitutions with aromatic amines .

Material Science :

- Ethyl 2,4-dichloropyrimidine-5-carboxylate enabled macrocycle synthesis via double SNAr reactions, achieving 42% yield in heterocycle formation .

Environmental Impact :

- Methyl derivatives pose higher ecological risks due to persistence in soil, necessitating strict disposal protocols .

Actividad Biológica

Methyl 2,4-dichloropyrimidine-5-carboxylate (MDPC) is a compound that has garnered attention for its diverse biological activities, particularly in biochemical and pharmacological contexts. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

MDPC plays a significant role in various biochemical reactions by interacting with enzymes and proteins. Notably, it has been shown to inhibit specific enzymes involved in nucleotide synthesis, which can disrupt DNA replication and repair mechanisms. This inhibition can lead to significant alterations in metabolic pathways and cellular processes.

Table 1: Key Biochemical Interactions of MDPC

| Target | Effect | Reference |

|---|---|---|

| Enzymes in nucleotide synthesis | Inhibition of activity | |

| Metabolic enzymes | Alteration of energy production | |

| Transcription factors | Modulation of gene expression |

Cellular Effects

MDPC influences various cell types by modulating cell signaling pathways. It has been observed to induce changes in gene expression related to cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Cellular Pathways Affected by MDPC

- Cell Cycle Regulation : Alters expression of genes that control cell division.

- Apoptosis : Modulates pathways that lead to programmed cell death.

- Metabolism : Influences energy balance through enzyme activity changes.

The mechanism by which MDPC exerts its biological effects involves binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites, thus modulating their activity. Furthermore, MDPC interacts with transcription factors, affecting the transcriptional activity of specific genes and resulting in altered cellular functions.

Temporal and Dosage Effects

Research indicates that the effects of MDPC can vary over time and with different dosages. In laboratory settings, long-term exposure can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity. Dosage studies in animal models reveal that low doses may have minimal effects, while higher doses can induce significant changes or toxicity.

Table 2: Dosage Effects Observed in Animal Models

| Dosage Range (mg/kg) | Observed Effect | Outcome |

|---|---|---|

| Low (0-10) | Minimal effect | No significant change |

| Moderate (10-50) | Moderate metabolic disruption | Altered enzyme activity |

| High (>50) | Toxicity observed | Cellular damage |

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that MDPC derivatives exhibited potent antitumor activity against various cancer cell lines. The compounds were effective at inhibiting tumor growth by inducing apoptosis through modulation of apoptotic signaling pathways .

- Antitubercular Properties : Research indicated that MDPC derivatives showed promising antitubercular activity. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrimidine ring significantly enhanced biological efficacy against Mycobacterium tuberculosis .

- Pharmacological Applications : MDPC is utilized as an intermediate in synthesizing pharmaceuticals targeting specific enzymes or receptors involved in cancer and infectious diseases. Its role as a building block for more complex organic molecules has been highlighted in various synthetic methodologies .

Q & A

Q. What are the common synthetic routes and key intermediates for Methyl 2,4-dichloropyrimidine-5-carboxylate?

this compound is synthesized via halogenation and esterification of pyrimidine derivatives. A prominent method involves aluminum chloride-mediated cross-coupling reactions. For example, reacting this compound with 1-methylindole in dichloroethane under AlCl₃ catalysis yields intermediates for kinase inhibitors like mobocertinib . Another route uses nucleophilic aromatic substitution (SNAr) with amines in acetonitrile and DIPEA as a base, achieving high yields (e.g., 86% in ethyl ester analogs) . Key intermediates include halogenated pyrimidine cores and substituted aniline derivatives.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. The dichloro and ester groups produce distinct deshielding effects.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (207.01 g/mol) and fragmentation patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and packing motifs, critical for confirming regioselectivity in substitution reactions .

Q. How should purification be optimized given its physical properties (e.g., mp 30–34°C)?

Recrystallization from low-polarity solvents (e.g., hexane/ethyl acetate) is effective due to its low melting point. Column chromatography (silica gel, gradient elution with dichloromethane/methanol) is recommended for separating reaction byproducts. Ensure rapid processing to avoid decomposition under prolonged heat .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling or substitution reactions involving this compound?

| Factor | Optimization Strategy |

|---|---|

| Catalyst | AlCl₃ (10–20 mmol) in dichloroethane enhances electrophilicity at the 4-position . |

| Solvent | Polar aprotic solvents (e.g., CH₃CN) improve SNAr kinetics with amines . |

| Temperature | Heating to 55°C accelerates cross-coupling, while 0°C quenches side reactions . |

| Base | DIPEA (1–1.2 eq.) minimizes protonation of nucleophiles, increasing substitution yield . |

Q. How can competing substitution pathways (e.g., 2- vs. 4-position reactivity) be controlled?

The 4-position is more electrophilic due to electron-withdrawing effects of the ester group. To suppress 2-substitution:

- Use bulky nucleophiles (e.g., 4-fluoro-2-methoxy-5-nitroaniline) that sterically hinder the 2-position .

- Employ selective catalysts (e.g., AlCl₃) to polarize the 4-Cl bond .

- Monitor reaction progress via LC-MS to detect early byproduct formation .

Q. How can computational modeling predict reactivity for derivative design?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify electrophilic centers. For example, the 4-position’s lower LUMO energy explains its preferential reactivity in SNAr reactions. Molecular docking studies also aid in designing bioisosteres for kinase inhibition .

Q. How to resolve contradictions in regioselectivity data from nucleophilic substitutions?

- Kinetic vs. Thermodynamic Control : High-temperature/short-duration conditions favor kinetic (4-substitution) products, while prolonged heating may favor thermodynamic (2-substitution) outcomes.

- Isotopic Labeling : Use deuterated reagents to track substitution sites via MS/MS .

- X-ray Diffraction : Resolve ambiguous NMR assignments by crystallizing intermediates .

Q. What strategies mitigate stability issues (e.g., hydrolysis of the ester group)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.